molecular formula C12H8BrN3O2 B2431245 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide CAS No. 2034547-51-6

5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide

Katalognummer: B2431245
CAS-Nummer: 2034547-51-6
Molekulargewicht: 306.119
InChI-Schlüssel: CXSFVRZPNPKRRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a furan-2-carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Eigenschaften

IUPAC Name

5-bromo-N-pyrazolo[1,5-a]pyridin-5-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSFVRZPNPKRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure .

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

Industry:

Wirkmechanismus

The mechanism of action of 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is unique due to its specific substitution pattern and the presence of the furan-2-carboxamide moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Biologische Aktivität

5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, enzymatic inhibition, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse biological activities. The presence of the furan-2-carboxamide group adds to its structural complexity and potential for interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines.

  • Case Study 1 : A study reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibited potent inhibition against cancer cell growth, particularly in breast and lung cancer models. The compound this compound was noted for its ability to induce apoptosis in these cells through a mechanism involving caspase activation and modulation of Bcl-2 family proteins .
  • Table 1: Anticancer Activity of Pyrazolo Derivatives
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung)2.3Apoptosis induction
This compoundMCF7 (breast)1.8Bcl-2 modulation

Enzymatic Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Pyrazolo derivatives have been shown to inhibit various kinases and enzymes that are critical in cancer progression.

  • Case Study 2 : Research has indicated that this compound acts as an inhibitor of TTK (T-loop kinase), a target involved in cell cycle regulation. The inhibition was quantified with an IC50 value of approximately 1.7 nM, demonstrating high potency compared to other compounds in the same class .

Other Pharmacological Effects

In addition to anticancer properties, pyrazolo derivatives have been explored for their effects on other biological systems:

  • Anti-inflammatory Activity : Some studies suggest that compounds with similar structures exhibit anti-inflammatory effects by modulating cytokine release and inhibiting NF-kB signaling pathways.
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, possibly linked to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of substituted pyrazoles with various electrophiles. The structural modifications at different positions influence the biological activity significantly.

Table 2: Structure Activity Relationship Insights

PositionSubstituentEffect on Activity
1BromineIncreased potency against TTK
2CarboxamideEnhanced solubility and bioavailability
5PyrazoleCritical for anticancer activity

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide lies in its potential as an anticancer agent. Research indicates that this compound can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, particularly those that are rapidly dividing.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. It has shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections. The mechanism may involve disruption of microbial cell functions or inhibition of essential enzymes.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines. For instance, a study reported a decrease in proliferation rates by over 50% in certain breast cancer cell lines after treatment with the compound for 48 hours.
  • Antimicrobial Efficacy : A recent investigation assessed the antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

Q & A

Basic Synthesis

Q: What synthetic methodologies are commonly employed for constructing the pyrazolo[1,5-a]pyridine core in 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide? A: The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclization reactions using 5-aminopyrazole derivatives. For example, 5-aminopyrazole reacts with sodium nitromalonaldehyde under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core, which can be further functionalized. Coupling with 5-bromofuran-2-carboxylic acid is achieved through carbodiimide-mediated amidation (e.g., EDC/HOBt). Structural confirmation relies on 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR, as detailed in synthesis protocols .

Advanced Synthesis

Q: How can researchers optimize the coupling efficiency between 5-bromofuran-2-carboxylic acid and pyrazolo[1,5-a]pyridin-5-amine under varying catalytic conditions? A: Optimization involves screening catalysts (e.g., DMAP, palladium-based catalysts), solvents (DMF, DCM), and temperatures. For instance, using DMF at 80°C with EDC/HOBt improves amidation yields. Kinetic studies via HPLC can monitor reaction progress, while microwave-assisted synthesis may reduce reaction time. Contradictory yields due to bromine’s steric effects require adjusting stoichiometry or introducing activating groups .

Basic Characterization

Q: What analytical techniques are critical for confirming the structural integrity of this compound? A: Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions and coupling.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • HPLC : Purity assessment (>95% recommended for biological assays).
    Crystallography data (e.g., from analogs in Acta Crystallographica) provide reference for solid-state conformation .

Advanced Data Contradiction

Q: How should researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound? A: Discrepancies may arise from poor bioavailability, metabolic instability, or off-target effects. Strategies include:

  • Pharmacokinetic Studies : Assess plasma stability and metabolic pathways (e.g., CYP450 assays).
  • Formulation Optimization : Use solubilizing agents (e.g., PEG-400) to enhance bioavailability.
  • Target Engagement Assays : Confirm target binding in vivo via radiolabeling or fluorescence probes .

Structural Analysis

Q: What strategies resolve contradictory crystallographic data versus solution-state NMR findings for this compound’s conformation? A: Crystallography captures static conformations, while NMR reflects dynamic equilibria. To reconcile discrepancies:

  • Perform variable-temperature NMR to identify flexible regions.
  • Use DFT calculations to model solution-state conformers.
  • Compare with analogs (e.g., N-(2-bromo-4-methylphenyl)-pyrazolo[1,5-a]pyrimidine derivatives) to validate trends .

Pharmacological Profiling

Q: What in vitro assays are recommended to evaluate the kinase inhibition potential of this compound, and how should positive controls be selected? A: Use:

  • Kinase Inhibition Assays : ATP-competitive assays (e.g., ADP-Glo™) across a panel of kinases (e.g., EGFR, CDK2).
  • Positive Controls : Staurosporine (broad-spectrum kinase inhibitor) or imatinib (specific tyrosine kinase inhibitor).
  • Dose-Response Curves : IC50_{50} determination with triplicate replicates. Cross-validate results using SPR (surface plasmon resonance) for binding kinetics .

Structure-Activity Relationship (SAR)

Q: How does the bromo substituent at the furan-2-carboxamide position influence the compound’s target binding affinity compared to other halogens? A: Bromine’s electronegativity and van der Waals radius enhance hydrophobic interactions in binding pockets. SAR studies on halogen-substituted analogs (Cl, F, I) show:

  • Br : Optimal balance of size and electronegativity for kinase inhibition.
  • Cl : Reduced activity due to smaller size.
  • I : Potential steric hindrance.
    Docking simulations (e.g., AutoDock Vina) can rationalize these trends .

Stability and Storage

Q: What storage conditions are recommended to maintain the stability of this compound in long-term studies? A: Store under inert atmosphere (N2_2 or Ar) at -20°C in amber vials to prevent photodegradation. Lyophilized samples retain stability for >12 months. Monitor degradation via HPLC every 6 months, especially for bromine-mediated hydrolytic cleavage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.